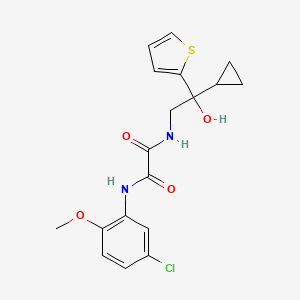

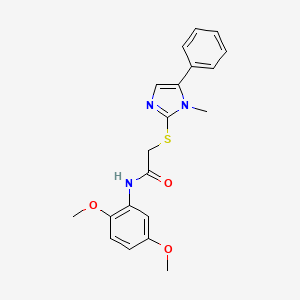

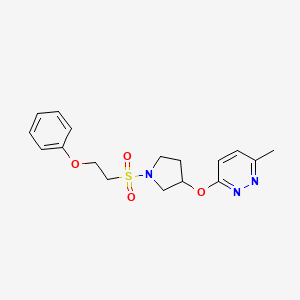

![molecular formula C18H15N3O3S2 B2375254 2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 1170967-98-2](/img/structure/B2375254.png)

2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several interesting functional groups, including a methoxyphenoxy group, a methylbenzo bis(thiazole) group, and an acetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the methoxyphenoxy and methylbenzo bis(thiazole) groups could result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenoxy group could increase its solubility in organic solvents .Scientific Research Applications

Chemotherapeutic Applications

- Novel derivatives including those similar to the compound of interest have been designed and synthesized, targeting cytotoxic and antimicrobial activities to discover improved antitumor agents. For instance, derivatives combining hydrazide, oxadiazole, and acetamide groups were evaluated for their in vitro antimicrobial activity and screened for antiproliferative activity against human tumor cell lines, demonstrating higher inhibitory activity against certain tumor types (Kaya et al., 2017).

Antimicrobial Applications

- Research into Schiff base ligands derived from similar structures has been conducted to explore their antibacterial and antifungal activities. These studies highlight moderate activity against selected species of bacteria and fungi, indicating potential applications in combating microbial infections (Vinusha et al., 2015).

- Another study focused on glutaminase inhibitors synthesized analogs to BPTES, demonstrating potential in attenuating growth of certain human lymphoma B cells, suggesting a possible application in cancer therapy (Shukla et al., 2012).

Pharmacological Enhancements

- The design and synthesis of novel compounds, such as those including oxadiazole and benzothiazole moieties, have shown significant hypoglycemic activity in animal models. This highlights the potential for development into new therapeutic agents for managing conditions like diabetes (Nikaljea et al., 2012).

- Synthesis of benzothiazole β-lactam conjugates starting from related precursor compounds has led to novel hybrids evaluated for their antimicrobial activities. This research opens avenues for creating new medicines with potential applications in antimicrobial resistance (Alborz et al., 2018).

Material Science Applications

- Thiazole-based compounds have also been explored for their optoelectronic properties, indicating potential uses in material sciences. The synthesis of thiazole-containing monomers and their polymerization into conducting polymers reveal applications in electronics and optoelectronics, showcasing a versatile range of uses beyond pharmacological applications (Camurlu & Guven, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-10-19-11-7-8-12-17(16(11)25-10)26-18(20-12)21-15(22)9-24-14-6-4-3-5-13(14)23-2/h3-8H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMHXLWLRRWHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

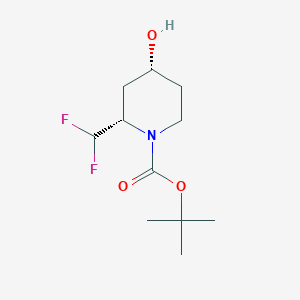

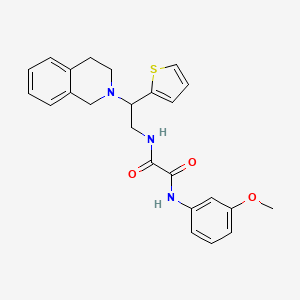

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)

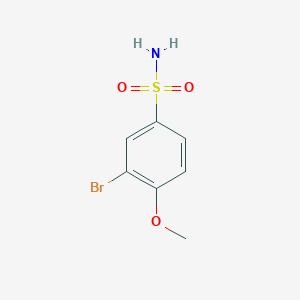

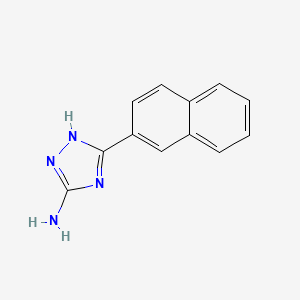

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

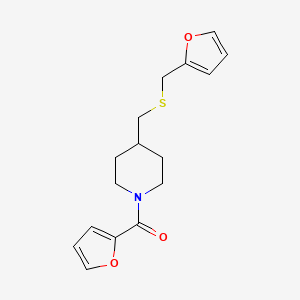

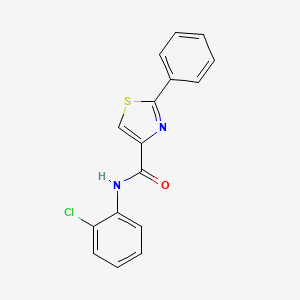

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)